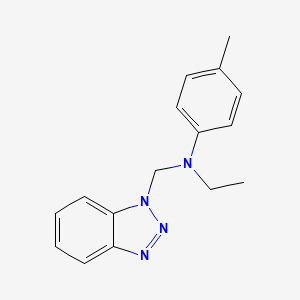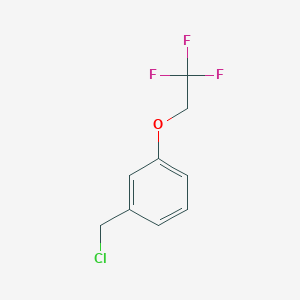
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene, also known as TFB, is a chemical compound that has been widely used in scientific research. TFB is a benzene derivative that contains a chloromethyl and trifluoroethoxy group, which make it a useful tool for studying various biological processes.
作用机制
The mechanism of action of 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene depends on its specific application. As a fluorescent probe, 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene is excited by light and emits fluorescence, allowing researchers to visualize the location and movement of biological molecules. As a crosslinking agent, 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene forms covalent bonds between proteins, allowing researchers to study protein-protein interactions. As a ligand for G protein-coupled receptors, 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene binds to the receptor and activates downstream signaling pathways.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene has been shown to have minimal biochemical and physiological effects on cells and organisms. In vitro studies have shown that 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene does not affect cell viability or proliferation. In vivo studies have shown that 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene does not cause toxicity or inflammation in mice.
实验室实验的优点和局限性
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene has several advantages for lab experiments, including its high purity, stability, and specificity for certain biological molecules. However, 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene also has limitations, such as its high cost and limited availability. Additionally, 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene may not be suitable for certain applications, such as those that require a longer half-life or greater cell permeability.
未来方向
There are several future directions for research on 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene. One direction is to develop new synthesis methods that are more efficient and cost-effective. Another direction is to explore new applications of 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene, such as in the study of other biological molecules or in the development of new drugs. Additionally, future research could focus on improving the properties of 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene, such as its cell permeability and half-life, to make it more suitable for certain applications.
合成方法
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene can be synthesized using a variety of methods, including Friedel-Crafts reaction, Williamson ether synthesis, and Suzuki coupling. The Friedel-Crafts reaction involves the reaction of benzene with chloromethyl and trifluoroethoxy groups in the presence of a Lewis acid catalyst. The Williamson ether synthesis involves the reaction of an alkoxide ion with an alkyl halide to form an ether. The Suzuki coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The choice of synthesis method depends on the desired purity and yield of the final product.
科学研究应用
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene has been used in a variety of scientific research applications, including as a fluorescent probe for imaging biological molecules, as a crosslinking agent for protein-protein interactions, and as a ligand for studying G protein-coupled receptors. 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene is also used in the synthesis of other compounds, such as 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene-T, which is a fluorescent probe used for imaging lipid rafts in cells.
属性
IUPAC Name |
1-(chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-5-7-2-1-3-8(4-7)14-6-9(11,12)13/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHRVKVOGMEDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Oxo-2-(4-phenoxyanilino)ethyl] 4-formylbenzoate](/img/structure/B2456756.png)
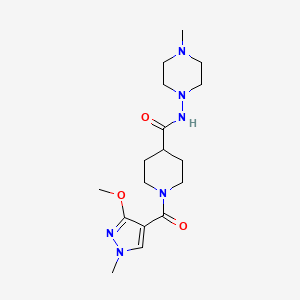
![N-(3,4-dichlorophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2456760.png)

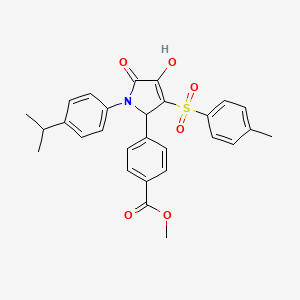


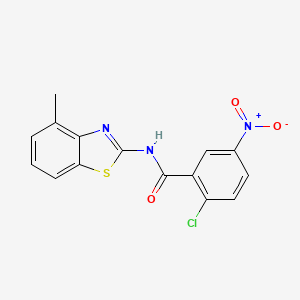
![N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide](/img/structure/B2456772.png)

![3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B2456774.png)

![[5-(2-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456777.png)
